Benzenemethanol, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)-
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Overview
Description
Benzenemethanol, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- is a compound that features a benzene ring substituted with a hydroxyl group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- typically involves the reaction of benzyl alcohol derivatives with imidazole under specific conditions. One common method is the Mannich-type reaction, where a benzyl alcohol derivative reacts with formaldehyde and imidazole in the presence of an acid catalyst . The reaction conditions often include a solvent such as water or dioxane and a temperature range of 25-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce imidazoline derivatives.
Scientific Research Applications
Benzenemethanol, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 4-hydroxy-: Similar structure but with the hydroxyl group in a different position.
1,3-Benzenedimethanol, 2-hydroxy-5-methyl-: Features additional methyl groups on the benzene ring.
Uniqueness
Benzenemethanol, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- is unique due to the presence of the imidazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
116796-03-3 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4-(1H-imidazol-5-ylmethyl)phenol |
InChI |
InChI=1S/C11H12N2O2/c14-6-9-3-8(1-2-11(9)15)4-10-5-12-7-13-10/h1-3,5,7,14-15H,4,6H2,(H,12,13) |
InChI Key |
KTSRARHGUNNUMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CN=CN2)CO)O |
Origin of Product |
United States |
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